3-Bromobenzylmagnesium bromide
Overview
Description
Synthesis Analysis
The synthesis of 3-bromobenzylmagnesium bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). This process forms the Grignard reagent through a single-electron transfer mechanism that initiates the formation of a carbon-magnesium bond. It's critical to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the Grignard reagent.
Molecular Structure Analysis
The molecular structure of 3-bromobenzylmagnesium bromide, like other Grignard reagents, features a direct carbon-magnesium bond. The magnesium center is typically coordinated to two bromide ligands and a solvent molecule, often diethyl ether or THF, which stabilizes the reactive Grignard species. X-ray crystallography studies provide insight into the geometric arrangement of atoms within these compounds, revealing a linear or slightly bent structure around the magnesium atom.
Chemical Reactions and Properties
3-Bromobenzylmagnesium bromide participates in various organic reactions, primarily nucleophilic addition reactions, where it acts as a nucleophile. It can add to carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, ketones, or carboxylic acids, respectively. The presence of the bromide ion in the reagent also opens pathways for further functionalization through metal-halogen exchange reactions, enhancing its utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of 3-bromobenzylmagnesium bromide solutions, such as boiling point, melting point, and solubility, are influenced by the solvent used to host the Grignard reagent. These solutions are highly reactive and sensitive to moisture, requiring storage under an inert atmosphere in tightly sealed containers. The physical state, density, and viscosity of these solutions are also critical parameters for their handling and use in synthesis.
Chemical Properties Analysis
The chemical behavior of 3-bromobenzylmagnesium bromide is characterized by its high reactivity towards electrophilic centers. This reactivity is due to the polarized carbon-magnesium bond, with the carbon atom bearing a partial negative charge, making it an effective nucleophile. The reagent's chemical properties are exploited in a variety of synthetic applications, from forming new carbon-carbon bonds to introducing bromobenzyl groups into target molecules.
For detailed studies and experiments related to the synthesis, molecular structure, and applications of compounds similar to 3-bromobenzylmagnesium bromide, refer to the following sources:
- (Markies et al., 1989)
- (TakedaAkira & TsuboiSadao, 1977)
- (Bhasin et al., 2005)
Scientific Research Applications
Synthesis of Organic Compounds :
- 2-Furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been used to synthesize compounds like rosefuran and sesquirosefuran with high yields (TakedaAkira & TsuboiSadao, 1977).
- Alkylmagnesium bromides, including compounds similar to 3-Bromobenzylmagnesium bromide, are known to add to the triple bond of certain organic molecules, forming products like ethylenic aminoethers (R. Mornet & L. Gouin, 1975).
Reactions with Other Organic Molecules :
- 3-Substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles have been shown to react with benzylmagnesium chloride, which is structurally similar to 3-Bromobenzylmagnesium bromide, to form various substituted products (M. Hisaoka, K. Akiba, & N. Inamoto, 1975).
Catalysis in Cross-Coupling Reactions :
- Anionic iron(II) complexes with N-heterocyclic carbene ligands have demonstrated high activity in the cross-coupling reaction of 4-tolylmagnesium bromide, which is similar to 3-Bromobenzylmagnesium bromide, with alkyl halides (HuanHuan Gao et al., 2010).
Synthesis of Halogenated Organic Compounds :
- Research has shown that compounds like 2,5-Dibromobenzaldehyde can be synthesized through reactions involving hexylmagnesium bromide, a compound similar to 3-Bromobenzylmagnesium bromide (Y. Shimura, T. Kawai, & T. Minegishi, 1993).
Elucidation of Organometallic Complexes :
- Studies on π-Complexes of transition metals have involved the use of alkylmagnesium bromides like p-tolylmagnesium bromide, providing insights into the mechanism of organochromium compound rearrangement (R. Sneeden, H. Zeiss, & A. Anderes, 1964).
Safety And Hazards
Future Directions
As an important organic synthesis reagent, 3-Bromobenzylmagnesium bromide is widely used in the preparation of aromatic compounds, alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a reducing agent, chain scission agent, and catalyst . The future directions of this compound will likely continue to explore its potential applications in organic synthesis reactions.
properties
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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